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Compound of Interest |

4-Bromo-7-chloro-3-methyl-1H-
Compound Name: ]
indazole

Cat. No.: B13650916

Get Quote

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole

rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and
electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a
wide array of biological targets. Indazole derivatives have demonstrated a remarkable
spectrum of activities, including potent inhibition of kinases, anti-inflammatory, anti-HIV, and
analgesic properties.[1] The strategic functionalization of the indazole core is a cornerstone of
modern drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic
profiles.

This guide focuses on a specific, highly functionalized derivative: 4-Bromo-7-chloro-3-methyl-
1H-indazole. The presence of three distinct substituents—a methyl group at the 3-position and
halogens (bromo and chloro) at the 4- and 7-positions—provides multiple vectors for synthetic
elaboration. This makes it an exceptionally valuable building block for creating complex
molecular architectures and exploring structure-activity relationships (SAR) in drug
development programs.
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Compound Identification and Physicochemical

Properties

While a specific CAS Number for 4-Bromo-7-chloro-3-methyl-1H-indazole is not prominently

listed in major chemical databases, indicating its status as a niche research chemical, its

identity is unambiguously defined by its structure. Its properties can be calculated or

extrapolated from closely related analogues.

Property Value Source | Method
4-Bromo-7-chloro-3-methyl-
IUPAC Name --
1H-indazole
Molecular Formula CsHeBrCIN2 (Calculated)
Molecular Weight 245.50 g/mol (Calculated)

Canonical SMILES

CC1=NNC2=C1C(Br)=CC=C2
Cl

(Calculated)

InChl Key

(Generated upon synthesis)

Physical Form

Expected to be a solid at room

temperature.[2]

(Analogue Data)

Purity

Typically >95% for research-

grade material.

(Industry Standard)

Storage

Store at room temperature,

sealed in a dry environment.[2]

(Analogue Data)

Strategic Synthesis: A Proposed Pathway

The synthesis of multi-substituted indazoles requires careful regiochemical control. Drawing

from established and scalable methodologies developed for structurally similar compounds,

such as intermediates for the HIV capsid inhibitor Lenacapavir, a robust synthetic route can be

proposed.[3][4][5][6] The key steps involve the formation of a functionalized benzonitrile

followed by cyclization to construct the indazole ring.
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Proposed Synthetic Workflow

Step 1: Electrophilic Bromination

[Z-ChIoro-6-methylacet0phenone]

NBS, H2SOa4

Step 2: Indazole Ring Formation

N

[3-Bromo-2-chIoro-6-methylacetophenonej [ Hydrazine Hydrate (N2Ha4-H20) ]

Heat, Solvent (e.gf, 2-MeTHF)

4-Bromo-7-chloro-3-methyl-1H-indazole

Reaction Workup

Validation & Purification

Crude Product

Recrystallization / Chromatography

Purified Product (>97%)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Bromo-2-chloro-6-methylacetophenone (Intermediate)
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» Rationale: The synthesis begins with a commercially available substituted acetophenone.
Electrophilic aromatic substitution (bromination) is directed by the existing substituents.
Using a strong acid like sulfuric acid protonates the carbonyl, further deactivating the ring but
ensuring the bromination occurs at the desired position relative to the activating methyl and
directing chloro groups. N-Bromosuccinimide (NBS) is a safe and effective source of
electrophilic bromine.

e Procedure:
o To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.
o Slowly add 2-chloro-6-methylacetophenone (1.0 eq).

o Portion-wise, add N-Bromosuccinimide (NBS) (1.05 eq) while maintaining the internal

temperature below 10 °C.

o Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-
MS for the disappearance of starting material.

o Upon completion, carefully pour the reaction mixture into ice-water.

o Collect the resulting precipitate by filtration, wash with water until neutral, and dry under
vacuum to yield the intermediate.

Step 2: Synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole (Final Product)

o Rationale: This step is a classical indazole synthesis via condensation of a carbonyl
compound with hydrazine. The hydrazine initially forms a hydrazone with the ketone, which
is followed by an intramolecular cyclization and dehydration (or aromatization) to form the
stable pyrazole ring of the indazole system. The choice of solvent is critical; a high-boiling,
ether-type solvent like 2-methyltetrahydrofuran (2-MeTHF) is often preferred for safety and
yield.[3]

e Procedure:

o Suspend 3-Bromo-2-chloro-6-methylacetophenone (1.0 eq) in 2-MeTHF.
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o Add hydrazine hydrate (2.0-3.0 eq) to the suspension.

o Heat the mixture to reflux (approx. 85-90 °C) and maintain for 24-48 hours. Monitor the
reaction progress by LC-MS.

o After cooling to room temperature, dilute the mixture with water and an appropriate
organic solvent (e.g., ethyl acetate).

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water or heptane/ethyl acetate) or by column chromatography to yield the final
product.

Self-Validation System: The identity and purity of the final compound must be rigorously
confirmed. A combination of *H NMR, 3C NMR, and high-resolution mass spectrometry
(HRMS) should be used to confirm the structure, while HPLC is employed to determine purity,
which should exceed 97% for use in further applications.

Applications in Medicinal Chemistry and Drug
Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a strategic
building block. Its utility stems from the orthogonal reactivity of its substituents, allowing for
sequential and site-selective modifications.

e The Bromo Group (Position 4): This is the primary handle for transition-metal-catalyzed
cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Stille, Buchwald-
Hartwig, and Heck reactions. This allows for the introduction of a vast array of aryl,
heteroaryl, alkyl, and amino groups, which are crucial for probing the binding pockets of
target proteins.

e The Chloro Group (Position 7): While less reactive than bromine in cross-coupling, it can still
be functionalized under more forcing conditions or via nucleophilic aromatic substitution
(SnAr), providing a secondary site for modification.
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¢ The Indazole N-H (Position 1): This nitrogen can be alkylated or arylated to modulate
solubility, metabolic stability, and hydrogen bonding interactions.

¢ The Methyl Group (Position 3): Provides steric bulk and influences the electronics of the
pyrazole ring, which can be critical for achieving selectivity, for instance, among different
kinase enzymes.

Logical Workflow for Drug Analogue Synthesis

Primary Scaffolding Lead Candidates

Sonogashira Coupling\ Antiviral Agent
(Alkynes) ) Analogues
=
Buchwald-Hartwig GPCR Modulator
(Amines) Analogues
RN
Suzuki Coupling Kinase Inhibitor
(Aryl Boronic Acids) Analogues

Click to download full resolution via product page

4-Bromo-7-chloro-
3-methyl-1H-indazole

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/publication/381267654_Practical_Synthesis_of_7-Bromo-4-chloro-1H-indazol-3-amine_An_Important_Intermediate_to_Lenacapavir
https://pubmed.ncbi.nlm.nih.gov/38930779/
https://pubmed.ncbi.nlm.nih.gov/38930779/
https://www.benchchem.com/product/b13650916/docs#introduction-the-privileged-role-of-the-indazole-nucleus
https://www.benchchem.com/product/b13650916/docs#introduction-the-privileged-role-of-the-indazole-nucleus
https://www.benchchem.com/product/b13650916/docs#introduction-the-privileged-role-of-the-indazole-nucleus
https://www.benchchem.com/product/b13650916/docs#introduction-the-privileged-role-of-the-indazole-nucleus
https://www.benchchem.com/product/b13650916?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13650916?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13650916?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

